![molecular formula C7HCl4N3 B15052833 2,4,7,8-Tetrachloropyrido[4,3-D]pyrimidine](/img/structure/B15052833.png)
2,4,7,8-Tetrachloropyrido[4,3-D]pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
The synthesis of 2,4,7,8-Tetrachloropyrido[4,3-D]pyrimidine typically involves multi-step reactions starting from pyridine and pyrimidine derivatives . One common synthetic route includes the chlorination of pyrido[4,3-D]pyrimidine under controlled conditions to introduce chlorine atoms at the 2, 4, 7, and 8 positions . Industrial production methods may involve the use of catalysts and optimized reaction conditions to enhance yield and purity .
Análisis De Reacciones Químicas
2,4,7,8-Tetrachloropyrido[4,3-D]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents depend on the desired products.
Coupling Reactions: It can participate in coupling reactions to form more complex structures.
Common reagents used in these reactions include bases, acids, and transition metal catalysts . Major products formed from these reactions vary based on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
2,4,7,8-Tetrachloropyrido[4,3-D]pyrimidine has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 2,4,7,8-Tetrachloropyrido[4,3-D]pyrimidine involves its interaction with specific molecular targets, such as enzymes and receptors . The compound can inhibit protein kinases, which are essential for cell signaling and regulation . This inhibition can lead to various biological effects, including the suppression of cell growth and proliferation .
Comparación Con Compuestos Similares
2,4,7,8-Tetrachloropyrido[4,3-D]pyrimidine can be compared with other pyrido[4,3-D]pyrimidine derivatives, such as:
5,6,7,8-Tetrahydropyrido[4,3-D]pyrimidine: Known for its use in the synthesis of tetrahydropteroic acid derivatives.
2,4-Dichloropyrido[4,3-D]pyrimidine: Another chlorinated derivative with distinct chemical properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts unique chemical and biological properties .
Propiedades
Fórmula molecular |
C7HCl4N3 |
|---|---|
Peso molecular |
268.9 g/mol |
Nombre IUPAC |
2,4,7,8-tetrachloropyrido[4,3-d]pyrimidine |
InChI |
InChI=1S/C7HCl4N3/c8-3-4-2(1-12-6(3)10)5(9)14-7(11)13-4/h1H |
Clave InChI |
LGUZLYPYPXLWRI-UHFFFAOYSA-N |
SMILES canónico |
C1=C2C(=C(C(=N1)Cl)Cl)N=C(N=C2Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-2-yl)ethan-1-amine](/img/structure/B15052753.png)
![2-Azabicyclo[3.1.0]hexane-4-carboxylic acid](/img/structure/B15052754.png)
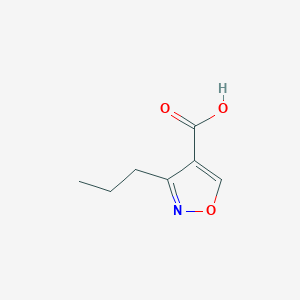
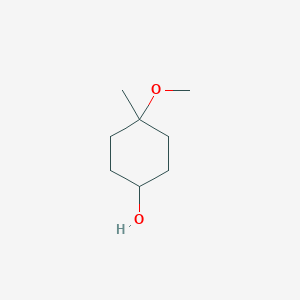
![(1R,3aR,7aR)-1-[(2R,5S)-5,6-dimethylheptan-2-yl]-7a-methyl-1,2,3,3a,4,5,6,7-octahydroinden-4-ol](/img/structure/B15052777.png)
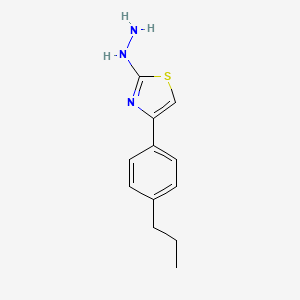

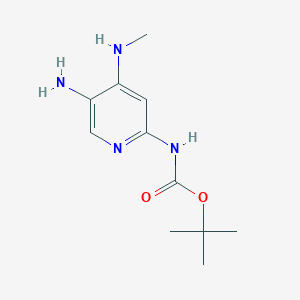
![5-[(3S)-piperidin-3-yl]-2,3-dihydro-1H-1,2,4-triazol-3-one hydrochloride](/img/structure/B15052801.png)
![2-Chloro-N-(2-(methylthio)benzo[d]thiazol-6-yl)acetamide](/img/structure/B15052817.png)

![4-(3-(Cyclopentylamino)imidazo[1,2-a]pyrazin-2-yl)phenol](/img/structure/B15052826.png)
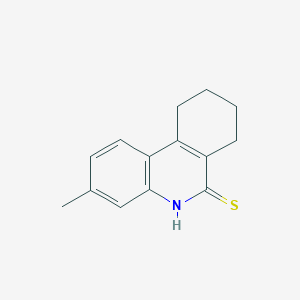
![tert-butyl (1R,5R,6R)-6-carbamoyl-5-(hydroxymethyl)-1-methyl-3-azabicyclo[3.2.0]heptane-3-carboxylate](/img/structure/B15052848.png)
